4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a compound with a complex structure that has piqued the interest of researchers due to its potential applications in various scientific fields. It is a pyrrole-based molecule with specific functional groups, including a tert-butyl benzoyl moiety and a morpholinopropyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide involves multiple steps starting from simple precursors. The process typically begins with the synthesis of the core pyrrole ring, followed by the introduction of the tert-butyl benzoyl group through Friedel-Crafts acylation. Subsequent steps involve N-alkylation with 3-morpholinopropylamine. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods are not extensively documented in public literature, large-scale synthesis would likely involve optimization of the laboratory procedures to increase efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis setups might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the pyrrole ring or other sensitive sites.
Reduction: Specific functional groups within the molecule may be reduced under controlled conditions.
Substitution: The benzoyl and morpholine groups offer sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation or use of metal hydrides like sodium borohydride.
Substitution: Utilizing reagents like alkyl halides or acyl chlorides in the presence of appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions but can include modified pyrrole derivatives or substituted amides, which can further undergo complex transformations.
Scientific Research Applications
4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has shown promise in various fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential bioactivity and interactions with biomolecules.
Medicine: Research into its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Possible applications in materials science or as intermediates in chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
While the exact mechanism of action can vary, the compound likely interacts with specific proteins or receptors, modulating their activity. This can involve binding to active sites or altering the conformation of target molecules, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(tert-butyl)benzoyl]-N-(2-pyridinyl)-1H-pyrrole-2-carboxamide
4-(tert-butyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide
N-(3-morpholinopropyl)-4-benzoyl-1H-pyrrole-2-carboxamide
Uniqueness
What sets 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide apart is its unique combination of functional groups, which can offer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness could be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)19-7-5-17(6-8-19)21(27)18-15-20(25-16-18)22(28)24-9-4-10-26-11-13-29-14-12-26/h5-8,15-16,25H,4,9-14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMAAKUCQGVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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